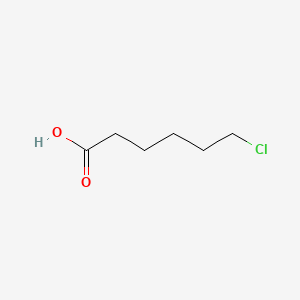

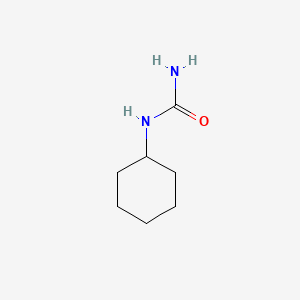

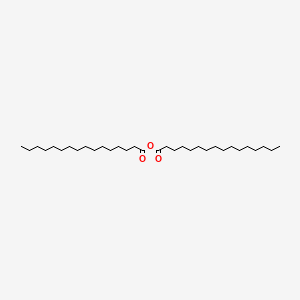

![molecular formula C9H17NO3 B1359984 Methyl [1-(methoxymethyl)cyclopentyl]carbamate CAS No. 1142197-99-6](/img/structure/B1359984.png)

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is not clearly described in the search results .Molecular Structure Analysis

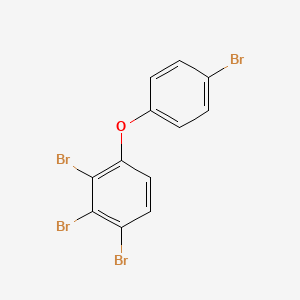

The molecular structure of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is represented by the InChI code1S/C9H17NO3/c1-12-7-9 (5-3-4-6-9)10-8 (11)13-2/h3-7H2,1-2H3, (H,10,11) . The molecular weight is 187.24 . Chemical Reactions Analysis

The specific chemical reactions involving “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” are not detailed in the search results .Physical And Chemical Properties Analysis

“Methyl [1-(methoxymethyl)cyclopentyl]carbamate” has a molecular weight of 187.24 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Antileukemic Activity

Methyl [1-(methoxymethyl)cyclopentyl]carbamate and its derivatives have been explored for their antileukemic activity. A study found that bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which include similar carbamate structures, were active against P388 lymphocytic leukemia, suggesting potential applications in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).

Anticholinesterase Agents

Compounds based on the structure of methyl [1-(methoxymethyl)cyclopentyl]carbamate have been evaluated as potent inhibitors of cholinesterases. These inhibitors have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for treating conditions like Alzheimer's disease (Luo et al., 2005).

Corrosion Inhibition

Methyl carbamate, a similar compound, demonstrated properties as a corrosion inhibitor for copper in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industrial processes (John, Kuruvilla, & Joseph, 2013).

Chemical Synthesis

In the field of chemical synthesis, methyl carbamate has been used for the mild cleavage of methoxycarbonyl derivatives, showcasing its utility in synthetic chemistry for producing amines and other compounds (Yeung et al., 2000).

Antineoplastic and Antifilarial Agents

Methyl [1-(methoxymethyl)cyclopentyl]carbamate derivatives have been studied for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell studies and showed activity against adult worms in filarial infections (Ram et al., 1992).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl N-[1-(methoxymethyl)cyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNYUVWMHJUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [1-(methoxymethyl)cyclopentyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

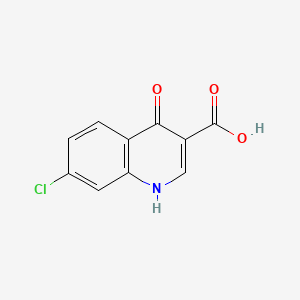

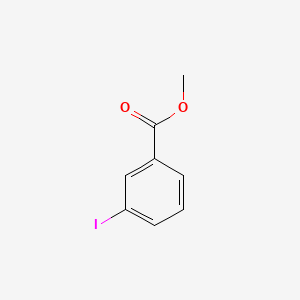

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)